Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
CAS No.: 688337-72-6
Cat. No.: VC5134263
Molecular Formula: C12H11ClN2O3S2
Molecular Weight: 330.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688337-72-6 |
|---|---|
| Molecular Formula | C12H11ClN2O3S2 |
| Molecular Weight | 330.8 |
| IUPAC Name | methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H11ClN2O3S2/c1-17-8-4-3-6(13)5-7(8)15-10(14)9(11(16)18-2)20-12(15)19/h3-5H,14H2,1-2H3 |
| Standard InChI Key | YLRLBYKVAYUEEO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate, delineates its core structure:
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Thiazole backbone: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The "2,3-dihydro" designation indicates partial saturation, with hydrogen atoms at positions 2 and 3.
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Substituents:
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4-Amino group (-NH2): Positioned at C4, this group enhances hydrogen-bonding potential and influences electronic distribution.
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3-(5-Chloro-2-methoxyphenyl): A substituted phenyl ring with a chlorine atom at C5 and a methoxy (-OCH3) group at C2. This moiety contributes steric bulk and modulates lipophilicity.
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2-Thioxo group (C=S): Replaces the typical carbonyl (C=O) group, altering reactivity and intermolecular interactions.
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5-Carboxylate ester (-COOCH3): A methyl ester at C5 improves solubility in organic solvents and may serve as a prodrug motif.
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Molecular Formula: C12H10ClN3O3S2
Molecular Weight: 360.81 g/mol
Key Structural Features:
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The dihydrothiazole ring adopts a non-planar conformation due to partial saturation, influencing steric interactions.
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The 5-chloro-2-methoxyphenyl group introduces ortho-substitution effects, potentially hindering free rotation and enhancing target binding specificity .
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented in the provided sources, analogous methodologies for thiazole derivatives suggest feasible routes:
Hantzsch Thiazole Synthesis
A modified Hantzsch approach could involve:
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Cyclization: Reacting a β-keto ester (e.g., methyl 3-aminocrotonate) with a thiourea derivative bearing the 5-chloro-2-methoxyphenyl group.
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Functionalization: Introducing the thioxo group via sulfurization using Lawesson’s reagent or phosphorus pentasulfide .
Example Reaction:
Post-Functionalization of Preformed Thiazoles
An alternative route involves:
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Core Assembly: Constructing the dihydrothiazole ring via cysteine derivatives and substituted benzonitriles, as demonstrated in the synthesis of 2-aryl-4,5-dihydrothiazoles .
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Esterification: Introducing the methyl carboxylate group via alkylation of a carboxylic acid intermediate.
Challenges:
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Steric hindrance from the 5-chloro-2-methoxyphenyl group may reduce reaction yields.
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Epimerization at C3 or C4 during synthesis requires chiral resolution techniques.
Spectroscopic Characterization
Hypothetical analytical data, inferred from related compounds :
1H NMR (400 MHz, DMSO-d6):
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δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.02 (d, J = 2.4 Hz, 1H, Ar-H)
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δ 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
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δ 5.32 (s, 2H, NH2)
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δ 4.12 (s, 3H, OCH3)
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δ 3.78 (s, 3H, COOCH3)
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δ 3.45–3.32 (m, 2H, dihydrothiazole CH2)
IR (KBr, cm⁻¹):
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3270 (N-H stretch, amine)
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1705 (C=O ester)
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1220 (C=S stretch)
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1080 (C-O-C methoxy)
Mass Spectrometry (ESI-MS):
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m/z 361.2 [M+H]⁺ (calculated for C12H11ClN3O3S2: 360.81)
Biological Activity and Mechanism
Though direct studies are absent, structurally related thiazoles exhibit:
Antimicrobial Properties
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2-Aminothiazole derivatives show MIC values of 3.91–31.24 μg·mL⁻¹ against Gram-positive and Gram-negative bacteria .
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The thioxo group may disrupt bacterial fatty acid synthesis, as observed in dihydrothiazole analogues .
Enzyme Inhibition
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Thiazole cores often target histamine H2 receptors or thymidylate synthase . The 5-chloro-2-methoxyphenyl group could enhance binding to hydrophobic enzyme pockets.
Pharmacokinetic and Physicochemical Predictions
Predicted ADME Parameters:
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logP: ~2.1 (moderate lipophilicity, suitable for membrane penetration)
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Topological Polar Surface Area (TPSA): 95 Ų (suggesting moderate oral bioavailability)
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H-bond Donors/Acceptors: 2/6 (complies with Lipinski’s Rule of Five)
Metabolic Stability:
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Methyl ester hydrolysis may yield a carboxylic acid metabolite in vivo.
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Cytochrome P450-mediated demethylation of the methoxy group is plausible.
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